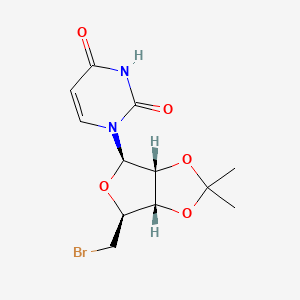5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine
CAS No.: 19556-52-6
Cat. No.: VC4976150
Molecular Formula: C12H15BrN2O5
Molecular Weight: 347.165
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19556-52-6 |
|---|---|
| Molecular Formula | C12H15BrN2O5 |
| Molecular Weight | 347.165 |
| IUPAC Name | 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |
| Standard InChI Key | OFUBUBFFUODMSG-PEBGCTIMSA-N |
| SMILES | CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |
Introduction
Chemical Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine begins with uridine, a natural nucleoside. The 2',3'-hydroxyl groups of the ribose moiety are first protected using an isopropylidene group, forming 2',3'-O-isopropylideneuridine . Subsequent bromination at the 5'-position introduces the bromine substituent, typically employing reagents like or (NBS) in anhydrous conditions. The protective isopropylidene group stabilizes the ribose ring during bromination, preventing undesired side reactions.
Key synthetic steps include:
The bromine atom at the 5'-position facilitates nucleophilic substitution reactions, making the compound a versatile precursor for synthesizing 5'-modified nucleosides. For example, displacement with azide or thiol groups generates analogs with enhanced bioavailability or altered enzymatic interactions.
Structural and Conformational Features
Crystallographic Insights
X-ray crystallography of isopropylidene-protected nucleosides reveals that the ribose ring adopts atypical conformations under cyclic constraints. In 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine, the furanose ring predominantly exhibits a -endo, -exo pucker, as observed in related derivatives . This conformation arises from steric interactions between the isopropylidene group and the bromomethyl substituent at C(5').
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Ribose pucker | -endo, -exo | |
| Glycosidic bond angle () | 21.6°–29.4° | |
| Intramolecular contacts | C(6)-H⋯O(4') = 2.71 Å |
The anti conformation of the nucleobase relative to the ribose minimizes steric clashes, while the bromine atom’s electronegativity polarizes the C(5')–Br bond, enhancing reactivity in substitution reactions .
Biological Activities and Mechanisms
Antiviral Activity
5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine exhibits inhibitory effects against herpes simplex virus (HSV) by mimicking natural nucleosides and disrupting viral replication. The bromine atom at C(5') sterically hinders viral DNA polymerase, reducing incorporation into nascent DNA chains. Comparative studies with 5-iodo-2'-deoxyuridine (idoxuridine) suggest that halogen size inversely correlates with enzymatic recognition, with bromine offering a balance between steric bulk and electronic effects .
Enzyme Interactions
The compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism, including thymidylate synthase and uridine phosphorylase . Its isopropylidene group enhances membrane permeability, allowing efficient cellular uptake, while the 5'-bromo modification resists phosphorylysis, prolonging intracellular retention.
Applications in Medicinal Chemistry
Prodrug Development
5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine serves as a scaffold for prodrugs targeting viral infections and cancers. For instance, substituting the bromine with fluorinated groups yields analogs like 5'-deoxy-5-fluorouridine (doxifluridine), a prodrug activated by thymidine phosphorylase in tumor tissues .
Table 2: Selected Derivatives and Applications
Recent Research Advancements
Carbanion-Mediated Functionalization
Recent studies exploit the reactivity of the 5-bromo substituent in cross-coupling reactions. Treating 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine with dimethyl malonate and a base generates 5-bis(alkoxycarbonyl)methyl derivatives, expanding the library of C(5)-modified nucleosides . These derivatives exhibit enhanced binding to viral polymerases due to increased hydrophobic interactions.
Structural Dynamics in Solution
Nuclear magnetic resonance (NMR) studies reveal that the ribose ring undergoes rapid pseudorotation in solution, sampling multiple puckered states despite the isopropylidene constraint . This flexibility may facilitate adaptation to enzymatic active sites, explaining the compound’s broad substrate compatibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume